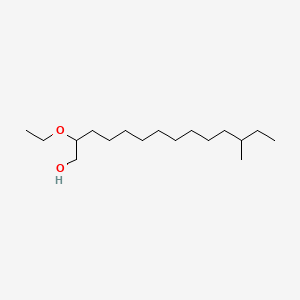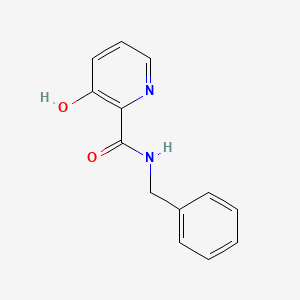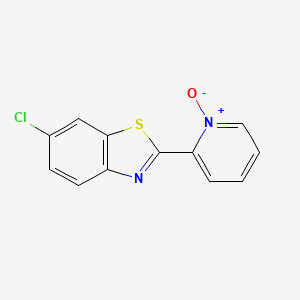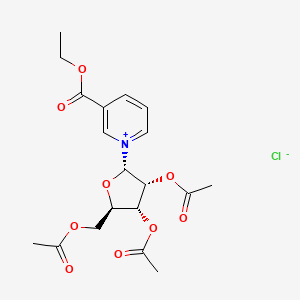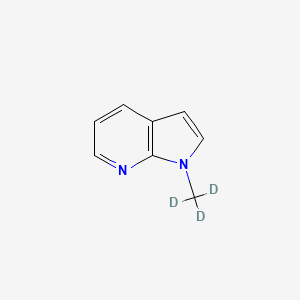
N-Methyl-d3-7-azaindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-d3-7-azaindole is a deuterated derivative of 7-azaindole, a heterocyclic compound that contains a nitrogen atom in the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-d3-7-azaindole typically involves the alkylation of 7-azaindole with deuterated methyl iodide (CD3I) under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of deuterated reagents and solvents is carefully controlled to maintain the isotopic purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-d3-7-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert this compound to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the azaindole ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or THF under reflux conditions.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Methyl-d3-7-azaindoline.
Substitution: Halogenated azaindole derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-d3-7-azaindole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioisostere in drug design, particularly in the development of kinase inhibitors.
Medicine: Investigated for its anticancer properties and as a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-Methyl-d3-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound can bind to the active site of kinases, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Azaindole: The non-deuterated parent compound with similar chemical properties but different isotopic composition.
N-Methyl-7-azaindole: The non-deuterated version of N-Methyl-d3-7-azaindole.
5-Azaindole: Another azaindole isomer with the nitrogen atom in a different position on the ring.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in certain applications, such as:
NMR Spectroscopy: Deuterium labeling enhances the resolution and sensitivity of NMR spectra.
Metabolic Studies: Deuterium-labeled compounds are used to trace metabolic pathways and study drug metabolism.
Isotopic Effects: Deuterium substitution can alter the chemical and physical properties of the compound, leading to different reactivity and stability compared to non-deuterated analogs.
Eigenschaften
Molekularformel |
C8H8N2 |
|---|---|
Molekulargewicht |
135.18 g/mol |
IUPAC-Name |
1-(trideuteriomethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H8N2/c1-10-6-4-7-3-2-5-9-8(7)10/h2-6H,1H3/i1D3 |
InChI-Schlüssel |
ZVOCBNCKNQJAFL-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C=CC2=C1N=CC=C2 |
Kanonische SMILES |
CN1C=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


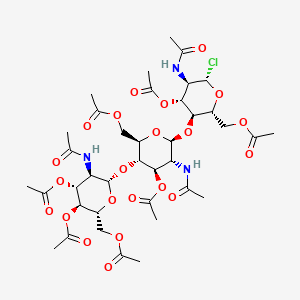
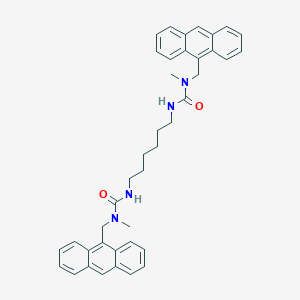
![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)
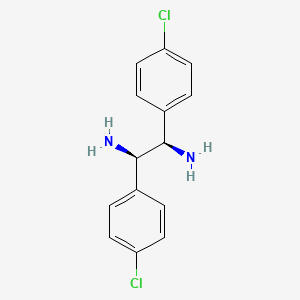

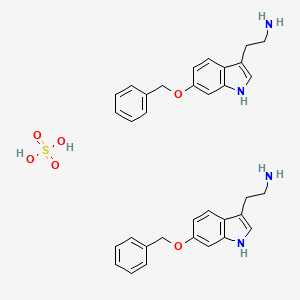
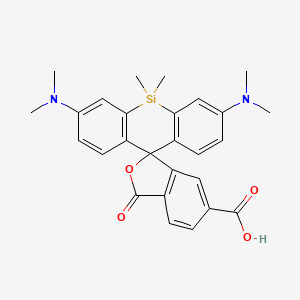
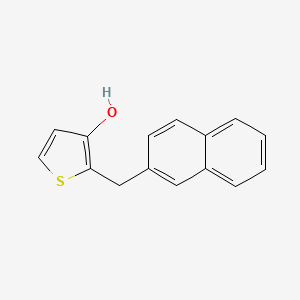
![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)
